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Introduction: The Rising Prominence of Fluorinated
Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into

molecular scaffolds has become a cornerstone of rational drug design. The unique

physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals

radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for modulating a

range of critical pharmaceutical parameters. Judicious fluorination can significantly influence a

molecule's metabolic stability, lipophilicity, membrane permeability, pKa, and binding affinity to

its biological target.[1] Among the diverse array of fluorinated building blocks, small, strained

ring systems bearing gem-difluoro motifs have garnered considerable attention. (2,2-
Difluorocyclobutyl)methanol, in particular, has emerged as a valuable synthon, providing a

versatile platform for introducing the desirable 2,2-difluorocyclobutyl moiety into advanced

pharmaceutical intermediates. This guide offers a comprehensive overview of its commercial

availability, physicochemical properties, and practical applications, providing researchers with

the technical insights necessary to leverage this potent building block in their drug development

programs.
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Physicochemical Properties and Commercial
Availability
(2,2-Difluorocyclobutyl)methanol is a specialty chemical available from a number of fine

chemical suppliers. It is typically offered as a reference standard for pharmaceutical testing and

as a building block for organic synthesis.[2]

Key Identifiers and Properties
A summary of the key physicochemical properties of (2,2-Difluorocyclobutyl)methanol is
provided in the table below. This data is essential for reaction planning, purification, and

analytical characterization.

Property Value Source(s)

CAS Number 1419101-11-3 [2][3]

Molecular Formula C₅H₈F₂O [2][3]

Molecular Weight 122.11 - 122.12 g/mol [2][3]

Boiling Point 130.9 ± 10.0 °C

Purity Typically ≥97% [3]

Storage Room temperature [3]

Commercial Suppliers
(2,2-Difluorocyclobutyl)methanol is commercially available from several specialized chemical

suppliers. Researchers can procure this building block from vendors such as:

Biosynth[2]

Crysdot LLC

Major Science[3]
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It is important to note that this chemical is intended for professional manufacturing, research

laboratories, and industrial or commercial usage only, and is not for medical or consumer use.

[3]

Strategic Applications in Medicinal Chemistry
The 2,2-difluorocyclobutyl moiety offers a unique combination of conformational rigidity and

modulated electronics that can be strategically employed in drug design. The gem-difluoro

group can act as a bioisostere for a carbonyl group or an ether linkage, while also enhancing

metabolic stability by blocking sites of oxidative metabolism. The cyclobutyl ring itself

introduces a three-dimensional element that can improve binding to protein targets.

While specific, publicly available examples of the direct use of (2,2-
Difluorocyclobutyl)methanol in the synthesis of marketed drugs are not readily found, its

utility can be inferred from the broader application of fluorinated cyclobutanes in medicinal

chemistry. These motifs are recognized as valuable building blocks for expanding the chemical

space available to medicinal chemists.

Synthetic Utility and Experimental Protocols
(2,2-Difluorocyclobutyl)methanol is a versatile building block that can undergo a variety of

chemical transformations to generate more complex intermediates. The primary alcohol

functionality serves as a handle for oxidation, etherification, esterification, and conversion to

leaving groups for nucleophilic substitution.

Oxidation to (2,2-Difluorocyclobutyl)carbaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in

organic synthesis. The resulting aldehyde is a key intermediate for reactions such as reductive

amination, Wittig reactions, and the formation of various heterocyclic systems.

Exemplary Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to

aldehydes, avoiding over-oxidation to the carboxylic acid.

Causality of Experimental Choices:
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Oxalyl chloride and DMSO: These reagents react to form the active oxidizing species, the

chlorosulfonium salt. This reaction is typically performed at low temperatures (-78 °C) to

prevent decomposition of the intermediate.

Triethylamine (a hindered base): This is added to deprotonate the intermediate and facilitate

the elimination reaction that forms the aldehyde. A hindered base is used to minimize side

reactions.

Anhydrous conditions: The reaction is sensitive to water, which can consume the active

oxidizing species.

Step-by-Step Methodology:

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78

°C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2

eq.) dropwise.

Stir the mixture for 15 minutes at -78 °C.

Add a solution of (2,2-Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous DCM dropwise

to the reaction mixture.

Stir the resulting mixture for 30 minutes at -78 °C.

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 1 hour.

Quench the reaction by adding water.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to afford the crude (2,2-

Difluorocyclobutyl)carbaldehyde.

The crude product can be purified by silica gel chromatography.
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Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of

ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then

acts as a nucleophile to displace a leaving group from an alkyl halide.[4][5][6]

Exemplary Protocol: Synthesis of a Benzyl Ether Derivative

Causality of Experimental Choices:

Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the alcohol to

form the corresponding alkoxide.

Anhydrous THF: An aprotic solvent is used to prevent quenching of the strong base and the

alkoxide intermediate.

Benzyl Bromide: A reactive primary alkyl halide is used as the electrophile.

Step-by-Step Methodology:

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of (2,2-
Difluorocyclobutyl)methanol (1.0 eq.) in anhydrous THF dropwise.

Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen

evolution ceases.

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Carefully quench the reaction by the slow addition of water.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.
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The crude product can be purified by silica gel chromatography to yield the desired benzyl

ether.

Visualization of Key Transformations
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Caption: Key synthetic transformations of (2,2-Difluorocyclobutyl)methanol.

Conclusion
(2,2-Difluorocyclobutyl)methanol is a commercially available and synthetically versatile

building block that holds significant potential for applications in drug discovery and medicinal

chemistry. Its unique structural and electronic properties, imparted by the gem-difluoro

cyclobutyl moiety, make it an attractive tool for fine-tuning the pharmacokinetic and

pharmacodynamic profiles of drug candidates. The experimental protocols provided in this

guide offer a practical starting point for researchers looking to incorporate this valuable synthon

into their synthetic strategies. As the demand for more sophisticated and effective therapeutics
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continues to grow, the strategic use of fluorinated building blocks like (2,2-
Difluorocyclobutyl)methanol will undoubtedly play an increasingly important role in the

development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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